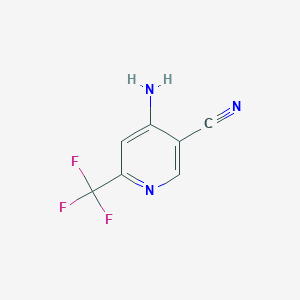

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the companies that produce them, but they generally follow similar principles to the synthetic routes described above.

化学反応の分析

Types of Reactions

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile serves as a crucial building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating derivatives with tailored properties.

Types of Reactions:

- Oxidation: Can yield different oxidation products under specific conditions.

- Reduction: Modifies functional groups attached to the pyridine ring.

- Substitution: The amino and trifluoromethyl groups can engage in substitution reactions, leading to diverse derivatives.

Biology

The unique physicochemical properties of this compound allow it to play significant roles in biological research. It is particularly useful in studying biochemical pathways due to its interaction with biological targets influenced by the fluorine atom's properties and the characteristics of the pyridine moiety .

Biological Activities:

- Agrochemical Applications: Trifluoromethylpyridines are integral in developing agrochemicals aimed at pest control. For instance, derivatives of this compound have been formulated into effective pesticides that protect crops from pests while exhibiting lower toxicity .

- Pharmaceutical Applications: Several pharmaceutical compounds containing this moiety have received market approval, with ongoing clinical trials for new candidates. Its derivatives are being explored for their potential as therapeutic agents targeting various diseases .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial products. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and stability, enhancing the efficacy of formulations .

Case Studies:

- Agrochemical Development: The introduction of fluazifop-butyl marked a significant advancement in agrochemicals derived from trifluoromethylpyridine, leading to over 20 new products that have gained ISO common names .

- Pharmaceutical Innovations: Research has identified several derivatives that exhibit promising biological activities against specific targets, including insect pests and human diseases .

作用機序

The mechanism of action of 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

Similar compounds to 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile include:

- 3-Cyanopyridine

- Nicotinic acid nitrile

- Nicotinonitrile

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

生物活性

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

This compound is characterized by the following structural features:

- Molecular Formula : C7H5F3N2

- CAS Number : 1805396-59-1

- Molecular Weight : 192.12 g/mol

The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, which can enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl substituent increases the compound's binding affinity, facilitating stronger interactions with target proteins. Studies have shown that this compound can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives in this class have been reported as low as 3.12 μg/mL, suggesting potent antibacterial activity .

Antitubercular Activity

In a series of studies focusing on antitubercular agents, compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies revealed strong binding interactions with key amino acids in target proteins, enhancing their potential as antitubercular drugs .

Antichlamydial Activity

The compound has also shown promise in treating infections caused by Chlamydia species. The presence of the trifluoromethyl group was critical for activity, with derivatives demonstrating superior efficacy compared to non-fluorinated analogs .

Study 1: Antimicrobial Efficacy

A study conducted by Lagu et al. (2022) assessed the antimicrobial activity of various fluorinated chalcones and pyridine derivatives, including this compound. The results indicated that compounds containing the trifluoromethyl group had enhanced binding interactions with bacterial enzymes, leading to lower MIC values compared to their non-fluorinated counterparts .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.12 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Escherichia coli |

Study 2: Molecular Docking Analysis

A molecular docking study highlighted the interactions of this compound with amino acid residues in target proteins involved in bacterial resistance mechanisms. The trifluoromethyl group facilitated halogen bonding, significantly enhancing the binding affinity and biological activity of the compound .

特性

IUPAC Name |

4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLXCUKNOCOMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。